molecular formula C18H21N3O4 B2894282 2-Methyl-1-oxo-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-2-yl acetate CAS No. 2097894-85-2

2-Methyl-1-oxo-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-2-yl acetate

Cat. No.: B2894282
CAS No.: 2097894-85-2
M. Wt: 343.383
InChI Key: GAMKEZLEJRQMMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1-oxo-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-2-yl acetate is a complex organic compound that features a quinoxaline moiety, a pyrrolidine ring, and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-oxo-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-2-yl acetate typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient methods, is also becoming increasingly important in the industrial synthesis of complex organic compounds .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-oxo-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-2-yl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce quinoxaline derivatives with reduced functional groups .

Mechanism of Action

The mechanism of action of 2-Methyl-1-oxo-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-2-yl acetate involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The pyrrolidine ring may enhance the compound’s binding affinity and specificity, while the acetate group can influence its solubility and bioavailability .

Comparison with Similar Compounds

Properties

IUPAC Name

[2-methyl-1-oxo-1-(3-quinoxalin-2-yloxypyrrolidin-1-yl)propan-2-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-12(22)25-18(2,3)17(23)21-9-8-13(11-21)24-16-10-19-14-6-4-5-7-15(14)20-16/h4-7,10,13H,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMKEZLEJRQMMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C(=O)N1CCC(C1)OC2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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